molecular formula C11H7N7 B1372620 7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 122484-56-4

7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B1372620
CAS No.: 122484-56-4
M. Wt: 237.22 g/mol
InChI Key: BYKPZZKJNSCWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of fused heterocycles, which are recognized as privileged structures in pharmaceutical development due to their wide range of biological activities . Researchers are particularly interested in this scaffold for its potential to inhibit key enzymatic targets. For instance, closely related [1,2,4]triazolo[1,5-a]pyrimidine carbonitriles have been identified as novel and potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a pivotal target for the treatment of type 2 diabetes mellitus . Furthermore, such triazolopyrimidine derivatives are being actively investigated for their potential as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is an emerging target in oncology and other diseases . The structural motif of this compound, featuring the carbonitrile and amino functional groups, makes it a versatile intermediate for further synthetic elaboration to explore structure-activity relationships and optimize potency and selectivity for specific biological targets . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, or any other consumer products.

Properties

IUPAC Name

7-amino-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7/c12-4-8-6-15-11-16-10(17-18(11)9(8)13)7-2-1-3-14-5-7/h1-3,5-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPZZKJNSCWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=C(C=NC3=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Using Pyridine as Solvent

Procedure :

  • Reactants :
    • Aminoazole (0.01 mol)
    • (Ethoxymethylidene)malononitrile (0.01 mol; 1.22 g)
    • Pyridine (25 mL)
  • Reaction Conditions :

    • The mixture is heated under reflux conditions for 1–7 hours (specific times vary depending on the reaction).
    • For certain derivatives, reactions are conducted at 70°C.
  • Isolation :

    • After cooling to ambient temperature, the target product is isolated using standard purification procedures.

Yield : Approximately 30%.

Catalyst-Assisted Synthesis Using Oxovanadium(V)-Porphyrin Complex

This method employs oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) as a catalyst under environmentally friendly conditions.

Procedure :

  • Reactants :
    • Aldehyde
    • Malononitrile
    • 3-Amino-1,2,4-triazole
  • Reaction Mechanism :
    • The catalyst activates the carbonyl group of the aldehyde.
    • A Knoevenagel condensation reaction between malononitrile and the activated aldehyde forms an intermediate.
    • A nucleophilic attack by 3-amino-1,2,4-triazole leads to another intermediate via Michael addition.
    • Intramolecular cyclization occurs between the amine and cyanide functional groups to yield the desired product.

Advantages :

  • Solvent-free conditions at 100°C reduce environmental impact.
  • High efficiency and yields.

Solvent-Free Synthesis Using Vanadyl Porphyrin Complexes

An alternative approach utilizes vanadyl porphyrin complexes as catalysts under solvent-free conditions.

Procedure :

  • Catalyst : Vanadyl porphyrin complexes.
  • Reaction Conditions : Conducted without solvents to minimize waste and enhance environmental sustainability.

Advantages :

  • High yields.
  • Efficient formation of heterocyclic structures.

Comparison of Methods

Method Catalyst/Conditions Yield/Advantages
Pyridine Reflux Pyridine solvent; reflux for hours Yield ~30%; straightforward isolation process.
Oxovanadium(V)-Porphyrin Catalyst Solvent-free; high temperature (100°C) High efficiency; environmentally friendly.
Vanadyl Porphyrin Complex Solvent-free; catalyst-driven High yields; eco-friendly synthesis.

Notes on Characterization Techniques

After synthesis, the structural integrity and purity of the compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Infrared (IR) spectroscopy.
  • Mass spectrometry (MS). These methods ensure accurate identification and verification of the synthesized compound's molecular structure.

Chemical Reactions Analysis

7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

Overview

7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 122484-56-4) is a compound that has garnered significant attention in scientific research due to its diverse applications in pharmaceuticals and biochemistry. This article explores its various applications, particularly in medicinal chemistry, as well as its synthesis and characterization.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study published in Doklady Chemistry highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways .

Antiviral Properties

Another area of interest is the compound's antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as HIV and HCV. These findings indicate potential for developing antiviral therapies based on this compound .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development into new antibiotics. Its effectiveness against resistant strains is particularly noteworthy, addressing the growing concern of antibiotic resistance in clinical settings .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from pyridine derivatives and utilizing various reagents such as (ethoxymethylidene)malononitrile under reflux conditions. The yield can vary depending on the specific reaction conditions employed .

Case Study 1: Anticancer Screening

In a controlled study involving several synthesized derivatives of the compound, researchers evaluated their efficacy against breast cancer cells. The results indicated that certain modifications to the triazolo-pyrimidine structure enhanced cytotoxicity significantly compared to the parent compound. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents .

Case Study 2: Antiviral Testing

In vitro tests conducted on HIV-infected cells demonstrated that specific derivatives of this compound could reduce viral load significantly. These findings suggest that this class of compounds warrants further investigation for potential use in antiviral drug development .

Mechanism of Action

The mechanism of action of 7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the kinase, preventing its activity and thereby inhibiting cell proliferation . This interaction disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit other kinases, such as JAK1 and JAK2, further contributes to its therapeutic potential .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent variations. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
7-Amino-2-pyridin-4-yl[...]-6-carbonitrile Pyridin-4-yl (2), Amino (7), CN (6) C₁₁H₈N₈ 252.24 Enhanced solubility vs. pyridin-3-yl
7-Amino-2-(methylthio)[...]-6-carbonitrile Methylthio (2), Amino (7), CN (6) C₇H₆N₆S 206.23 Increased lipophilicity (logP ~1.71)
7-Amino-2-(trifluoromethyl)[...]-6-carbonitrile CF₃ (2), Amino (7), CN (6) C₇H₃F₃N₆ 228.14 Metabolic stability due to CF₃ group
5-(1H-Indol-3-yl)[...]-6-carbonitrile Indol-3-yl (5), CN (6) C₁₇H₁₁N₇ 321.32 Anticancer activity (IC₅₀ <10 µM)

Key Observations :

  • Pyridine vs.
  • Electron-Withdrawing Groups : The nitrile at position 6 stabilizes the aromatic system, while trifluoromethyl (CF₃) or methylthio groups at position 2 modulate lipophilicity and bioavailability .
  • Amino Group: The amino group at position 7 is critical for interactions with biological targets, such as enzyme active sites .

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound 2-Pyridin-4-yl Analog 2-(Methylthio) Analog 5-Indol-3-yl Analog
Molecular Weight 252.24 252.24 206.23 321.32
Density (g/cm³) ~1.65* ~1.65* 1.71 1.48
Predicted logP 1.2 1.0 1.7 2.5
Aqueous Solubility Moderate High Low Very low

*Estimated based on structural similarity.

Insights :

  • The pyridin-3-yl group balances solubility and lipophilicity, favoring oral bioavailability.

Biological Activity

7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 122484-56-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature and research findings.

Basic Information

  • Molecular Formula : C11H7N7
  • Molecular Weight : 237.22 g/mol
  • Structure : The compound features a triazolo-pyrimidine core, which is known for its pharmacological relevance.

Synthesis

The synthesis of 7-amino derivatives typically involves the reaction of pyridine-based compounds with triazolo-pyrimidine intermediates under reflux conditions. For example, a general procedure includes heating a mixture of an aminoazole and (ethoxymethylidene)malononitrile in pyridine for several hours to yield the desired product with varying yields depending on the specific reactants and conditions used .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-amino derivatives within the triazolo-pyrimidine family. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The highest activity was noted in derivatives that incorporated specific aryl groups, suggesting that structural modifications can enhance biological efficacy .

Case Study: Antiproliferative Effects

A study investigated the antiproliferative activity of several triazolo-pyrimidine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as therapeutic agents. Notably, compounds lacking inhibitory activity against dihydrofolate reductase (DHFR) suggested alternative mechanisms of action beyond traditional pathways .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrimidine derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays revealed that some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Enzymatic Inhibition

The compound's ability to inhibit various enzymes has also been studied. For example, certain triazolo-pyrimidines have shown effectiveness in inhibiting protein-protein interactions critical for viral replication in influenza A virus models. This suggests potential applications in antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of 7-amino derivatives is closely linked to their chemical structure. Modifications at specific positions on the triazolo and pyrimidine rings can significantly influence their pharmacological profiles. For instance:

Modification Effect on Activity
Substitution on pyridine ringEnhanced anticancer activity
Alteration of carbonitrile groupImproved COX inhibition
Variations in aryl substituentsIncreased selectivity towards specific cancer cell lines

Q & A

Basic Research Question

  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 62.77% observed vs. 62.77% calculated for a chlorophenyl derivative) .
  • HPLC-MS : Detects impurities <1% via reverse-phase chromatography .
  • Stability studies : Accelerated degradation under heat/light (40–60°C, 72 hours) monitors decomposition via TLC or NMR .

How can substituent modifications at the 7-position influence bioactivity?

Advanced Research Question
Substituents at the 7-position (e.g., aryl, vinyl) modulate antibacterial and antifungal activities. For example:

  • Chlorophenyl groups enhance lipophilicity, improving membrane penetration in antimicrobial assays .
  • Hydroxycoumarin moieties introduce fluorescence for tracking cellular uptake .
    Activity is validated via MIC assays against S. aureus and C. albicans, with SAR studies correlating logP values and IC₅₀ data .

What experimental pitfalls arise in one-pot syntheses of triazolopyrimidines?

Advanced Research Question
Common challenges include:

  • Byproduct formation : Competing reactions (e.g., aldol condensation) require strict stoichiometric control of aldehydes and aminotriazoles .
  • Solvent effects : Polar aprotic solvents (DMF) favor cyclization but may decompose heat-sensitive intermediates. Switching to DMA or ionic liquids can mitigate this .
  • Scaling issues : Milligram-to-gram transitions often reduce yields due to inefficient heat transfer; microwave-assisted synthesis improves scalability .

How are advanced coupling reactions (e.g., Suzuki-Miyaura) applied to functionalize this scaffold?

Advanced Research Question
The 7-chloro derivative serves as a precursor for cross-coupling reactions:

  • Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids introduces biaryl groups (e.g., 4-methoxyphenyl) .
  • Sonogashira : Alkyne insertion enables fluorescent tagging (e.g., ethynylpyrene) .
    Reaction conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF/H₂O) are optimized via DOE (Design of Experiments) .

What analytical techniques resolve stereochemical uncertainties in derivatives?

Advanced Research Question

  • X-ray crystallography : Determines absolute configuration of chiral centers (e.g., in dihydro derivatives) .
  • NOESY NMR : Identifies spatial proximity of protons in crowded regions (e.g., pyridinyl vs. triazole protons) .
  • ECD spectroscopy : Correlates experimental and computed electronic circular dichroism spectra for enantiomers .

How do reaction kinetics inform mechanistic pathways for triazolopyrimidine formation?

Advanced Research Question
Kinetic studies (e.g., in situ FTIR or NMR) reveal:

  • Rate-determining step : Cyclocondensation of the triazole with the aldehyde precedes pyrimidine ring closure .
  • Catalytic effects : Triethylamine accelerates imine formation but slows nitrile incorporation at high concentrations .
  • Isotope labeling : ¹⁵N-tracking confirms N-N bond formation originates from the triazole amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.